molecular formula C25H23N3O3 B13861071 (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate

(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate

Cat. No.: B13861071
M. Wt: 413.5 g/mol
InChI Key: XVRJPWHZOFQLSD-SJPCQFCGSA-N
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Description

(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[321]octan-3-yl 1H-indole-3-carboxylate is a complex organic compound featuring an indole moiety and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of indole derivatives with azabicyclo[3.2.1]octane intermediates under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often employing high-pressure and high-temperature conditions to drive the reactions to completion. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the indole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octane: Lacks the additional indole moiety.

    8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl acetate: Contains an acetate group instead of the indole carboxylate.

Uniqueness

The presence of two indole moieties in (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate makes it unique compared to similar compounds. This structural feature enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

[(1S,5R)-8-(1H-indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C25H23N3O3/c29-24(20-13-26-22-7-3-1-5-18(20)22)28-15-9-10-16(28)12-17(11-15)31-25(30)21-14-27-23-8-4-2-6-19(21)23/h1-8,13-17,26-27H,9-12H2/t15-,16+,17?

InChI Key

XVRJPWHZOFQLSD-SJPCQFCGSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CNC4=CC=CC=C43)OC(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CNC4=CC=CC=C43)OC(=O)C5=CNC6=CC=CC=C65

Origin of Product

United States

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